N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, substituted with a chloro-trifluoromethyl phenyl group and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a cyclization reaction. This is followed by the introduction of the chloro-trifluoromethyl phenyl group via a nucleophilic aromatic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, automated systems for precise reagent addition, and advanced purification techniques like recrystallization or chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-acetylamide
Uniqueness
Compared to these similar compounds, N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide stands out due to its unique quinoline core and the presence of both a chloro-trifluoromethyl phenyl group and a carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClF3N2O3 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-18(2)7-13-16(14(26)8-18)10(6-15(27)24-13)17(28)25-12-5-9(19(21,22)23)3-4-11(12)20/h3-5,10H,6-8H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
JROXTAZDTVBLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)C1)C |
Origin of Product |
United States |
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